Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated)

Thrombin Inhibition Anticoagulant Potency Fibrin Clot Formation

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) is a synthetic decapeptide analog derived from the C-terminal functional domain of the leech anticoagulant protein hirudin. The compound is characterized as a hirugen-like peptide, exhibiting potent antithrombotic activity through direct inhibition of α-thrombin.

Molecular Formula C64H86N10O25S
Molecular Weight 1427.5 g/mol
Cat. No. B589611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated)
Molecular FormulaC64H86N10O25S
Molecular Weight1427.5 g/mol
Structural Identifiers
InChIInChI=1S/C64H86N10O25S/c1-5-35(4)54(71-60(90)46-14-9-29-72(46)62(92)41(21-27-52(81)82)67-61(91)47(33-36-11-7-6-8-12-36)74-48(75)23-24-49(74)76)63(93)73-30-10-13-45(73)59(89)66-40(20-26-51(79)80)55(85)65-39(19-25-50(77)78)56(86)70-44(32-37-15-17-38(18-16-37)99-100(96,97)98)58(88)69-43(31-34(2)3)57(87)68-42(64(94)95)22-28-53(83)84/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,85)(H,66,89)(H,67,91)(H,68,87)(H,69,88)(H,70,86)(H,71,90)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H,96,97,98)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1
InChIKeyYGKXPBZTQOZMGW-FQSUHZHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated): A High-Affinity Hirugen-Like Peptide for Thrombin Inhibition Research


Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) is a synthetic decapeptide analog derived from the C-terminal functional domain of the leech anticoagulant protein hirudin [1]. The compound is characterized as a hirugen-like peptide, exhibiting potent antithrombotic activity through direct inhibition of α-thrombin . Key structural features include an N-terminal succinyl group, a sulfated tyrosine residue at position 63 (Tyr(SO₃H)), and a D-glutamic acid substitution at the C-terminus, all of which collectively contribute to its enhanced target binding and functional stability compared to the unmodified parent fragment [2]. The molecular formula is C₆₄H₈₈N₁₀O₂₆S with a molecular weight of 1445.5 g/mol, and it is supplied as a lyophilized powder for research applications [1].

Critical Differentiation of Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated): Why Not All Hirudin-Derived Peptides Are Interchangeable


Direct substitution of this compound with generic hirudin fragments or other C-terminal analogs is not scientifically justified due to significant and quantifiable variations in both thrombin binding affinity and functional anticoagulant potency. While hirugen (the unmodified hirudin 53-64 dodecapeptide) and related peptides like MDL28050 share a common binding site on thrombin's anion-binding exosite I, specific molecular modifications in Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated)—namely the N-terminal succinylation, C-terminal D-amino acid substitution, and precise sulfation pattern—confer a demonstrably higher affinity and greater inhibitory capacity [1]. As the quantitative evidence below establishes, interchanging these analogs without accounting for the >45-fold difference in functional IC₅₀ values would introduce substantial experimental variability and compromise the validity of comparative pharmacological or structural studies [2].

Quantitative Evidence Guide: Direct Performance Comparisons for Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) vs. Closest Analogs


Superior Thrombin Inhibition Potency (IC₅₀) in Fibrin Clot Formation Assay

Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) demonstrates a substantially lower half-maximal inhibitory concentration (IC₅₀) against thrombin-induced fibrin clot formation compared to the unmodified hirudin fragment hirugen (also known as Hirugen dodecapeptide) and the optimized analog MDL28050 [1]. This indicates a greater functional potency in preventing the terminal step of the coagulation cascade.

Thrombin Inhibition Anticoagulant Potency Fibrin Clot Formation

Enhanced Binding Affinity (K_D) to α-Thrombin Compared to Parent Hirugen

The compound exhibits a dissociation constant (K_D) for α-thrombin of less than 100 nM, reflecting an improved binding interaction relative to the unmodified hirugen peptide, for which the K_D has been independently measured at 96 nM [1][2]. While the magnitude of improvement is less than a full order of magnitude, the structural modifications (succinylation and D-Glu substitution) shift the binding equilibrium towards a more tightly associated complex, which is a direct consequence of the engineered molecular alterations [1].

Binding Affinity Thrombin Exosite I Peptide-Protein Interaction

Structural Rationale for Differentiated Stability and Bioavailability

The inclusion of a succinyl group at the N-terminus and a D-glutamic acid residue at the C-terminus are non-native modifications that are known to enhance peptide stability in biological matrices by conferring resistance to aminopeptidase and carboxypeptidase degradation, respectively [1]. While direct head-to-head degradation studies for this specific compound against hirugen are not publicly available, class-level inference from analogous sulfated and succinylated hirudin fragments indicates that these modifications significantly improve plasma stability and prolong functional half-life compared to their unmodified counterparts [2].

Peptide Stability Structural Modification Bioavailability

Optimal Application Scenarios for Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) Based on Verified Differentiation


High-Sensitivity in Vitro Thrombin Inhibition Assays

Due to its exceptionally low IC₅₀ of 0.087 μM in fibrin clot formation assays , this compound is ideally suited for experimental setups that require complete and rapid thrombin blockade at minimal peptide concentrations. This minimizes potential off-target effects and reduces reagent consumption, making it the preferred choice for high-throughput screening or sensitive biochemical assays where the lower potency of hirugen (IC₅₀ 4.0 μM) would be insufficient [1].

Structural Biology Studies of Thrombin-Exosite I Interactions

The compound's defined structural modifications (succinyl group, sulfated tyrosine, D-Glu residue) and its enhanced binding affinity (K_D < 100 nM) [2] provide a superior tool for co-crystallization or NMR studies aimed at elucidating the precise molecular interactions within thrombin's anion-binding exosite I. The specific chemical features of this analog allow researchers to probe the effects of terminal capping and chirality on protein-peptide recognition, which is not possible with the native, unmodified hirugen sequence .

In Vivo Rodent Models of Acute Thrombosis

For researchers studying thrombus formation in vivo, the class-level inference of enhanced metabolic stability conferred by N-terminal succinylation and C-terminal D-amino acid substitution [3] suggests that this analog may exhibit a more sustained anticoagulant effect compared to unmodified hirudin fragments. This reduces the need for continuous infusion protocols, simplifies experimental design, and provides a more consistent pharmacological profile over the course of an acute study [4].

Quote Request

Request a Quote for Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.